molecular formula C7H14Cl3N3O2 B13797619 N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride CAS No. 77337-93-0

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride

Cat. No.: B13797619
CAS No.: 77337-93-0
M. Wt: 278.6 g/mol
InChI Key: UPLOVLZOHPSELZ-UPPGZICBSA-N
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Description

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is a synthetic compound characterized by a pyruvamidoxime backbone substituted with two 2-chloroethyl groups and a hydrochloride salt. The bis(2-chloroethyl) moiety is a hallmark of alkylating agents, which are widely used in chemotherapy due to their ability to crosslink DNA and inhibit tumor proliferation . The oxime functional group (-NOH) may influence its stability, solubility, and metabolic pathways compared to other alkylating agents.

Properties

CAS No.

77337-93-0

Molecular Formula

C7H14Cl3N3O2

Molecular Weight

278.6 g/mol

IUPAC Name

(2E)-N,N-bis(2-chloroethyl)-N'-hydroxy-2-hydroxyiminopropanimidamide;hydrochloride

InChI

InChI=1S/C7H13Cl2N3O2.ClH/c1-6(10-13)7(11-14)12(4-2-8)5-3-9;/h13-14H,2-5H2,1H3;1H/b10-6+,11-7-;

InChI Key

UPLOVLZOHPSELZ-UPPGZICBSA-N

Isomeric SMILES

C/C(=N\O)/C(=N/O)/N(CCCl)CCCl.Cl

Canonical SMILES

CC(=NO)C(=NO)N(CCCl)CCCl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureYield
ChlorinationSOCl₂, dichloromethane, 0–5°C0–5°C65–70%
Oxime FormationNH₂OH·HCl, ethanol, pH 5.025°C80–85%
Salt PrecipitationHCl (gas), ethanol, stirring4°C90–95%

Reactivity Profile

The compound exhibits reactivity at four distinct sites:

  • Chloroethyl Groups : Undergo alkylation with nucleophiles (e.g., amines, thiols) to form bis-adducts.

  • Oxime Functionality : Participates in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).

  • Pyruvamidoxime Core : Acts as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺).

  • Hydrochloride Salt : Enhances solubility in polar solvents (e.g., water, DMSO).

Key Reaction Mechanisms:

  • Alkylation :
    R NH2+ClCH2CH2R NH CH2CH2+HCl\text{R NH}_2+\text{ClCH}_2\text{CH}_2-\rightarrow \text{R NH CH}_2\text{CH}_2-+\text{HCl}
    This reaction is pH-dependent, favoring neutral to slightly basic conditions.

  • Oxime Condensation :
    C O+H2N O C N O +H2O\text{C O}+\text{H}_2\text{N O }\rightarrow \text{C N O }+\text{H}_2\text{O}
    Catalyzed by acetic acid at 60–70°C.

Table 2: Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMR (D₂O)δ 3.75 (s, 2H, CH₂Cl), δ 8.20 (s, 1H, N-OH)
IR (KBr)1680 cm⁻¹ (C=N), 3250 cm⁻¹ (O-H)
Mass Spec (ESI+)m/z 295.1 [M+H]⁺

Stability and Degradation

  • Hydrolytic Degradation : The chloroethyl groups hydrolyze in aqueous media (pH > 8), forming ethanolamine derivatives.

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas and forming a polymeric residue.

Biological Relevance

While not directly studied for this compound, analogs with chloroethyl groups exhibit cytotoxic activity via DNA crosslinking, similar to nitrogen mustards . Computational studies suggest potential inhibition of tyrosine kinases due to oxime-metal coordination.

Scientific Research Applications

Structural Characteristics

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride possesses the following structural formula:

  • Molecular Formula: C₇H₁₂Cl₂N₂O₂
  • SMILES Notation: CC(=O)/C(=N/O)/N(CCCl)CCCl
  • InChI Key: DFBBWECCMSQIPV-YFHOEESVSA-N

The compound features two chloroethyl groups attached to a pyruvamidoxime backbone, which contributes to its reactivity and biological activity.

Scientific Research Applications

  • Anticancer Activity:
    • This compound is structurally related to alkylating agents like cyclophosphamide, which are widely used in chemotherapy. These agents work by interfering with DNA replication, making them effective against rapidly dividing cancer cells. Preliminary studies suggest that derivatives of this compound may exhibit similar properties, warranting further investigation into their efficacy as anticancer agents.
  • Neuroprotective Effects:
    • Research indicates that compounds with oxime functionalities can exhibit neuroprotective properties. The potential application of this compound in neuroprotection against ischemic damage could be explored in future studies, particularly in models of stroke or neurodegenerative diseases.
  • Chemical Warfare Agents:
    • The compound's structural similarities to known chemical warfare agents suggest potential applications in the development of antidotes or protective agents against nerve agents. The oxime group is recognized for its ability to reactivate acetylcholinesterase inhibited by organophosphates, indicating a possible avenue for research into its use in toxicology and defense.

Case Studies and Literature Insights

While specific case studies focusing solely on this compound are scarce, the following insights can be drawn from related research:

  • Cyclophosphamide Studies:
    • Cyclophosphamide has been extensively studied for its anticancer effects and mechanism of action. Research indicates that it induces apoptosis in cancer cells through DNA cross-linking and subsequent cellular stress responses . Similar mechanisms may be explored for this compound.
  • Neuroprotection Research:
    • Studies on oximes have highlighted their role in mitigating oxidative stress and inflammation in neuronal tissues. Investigating whether this compound exhibits comparable neuroprotective effects could provide valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can alkylate DNA and proteins, resulting in cytotoxic effects . The compound targets specific molecular pathways, including those involved in cell division and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with nitrogen mustard derivatives, particularly those containing bis(2-chloroethyl) groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Alkylating Agents

Compound Name Key Structural Features Mechanism of Action Metabolic Activation Required Toxicity Profile Antitumor Efficacy
N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride Pyruvamidoxime core, bis(2-chloroethyl), HCl salt DNA alkylation via chloroethyl groups Likely direct-acting (hypothesized) Unknown (potential high due to alkylation) Presumed high (based on structural analogs)
Cyclophosphamide Oxazaphosphorine ring, bis(2-chloroethyl) Prodrug requiring hepatic activation to aldophosphamide Yes (via cytochrome P450) High (due to toxic metabolites like aldophosphamide) High (effective against L1210 leukemia)
Aldophosphamide (Cyclophosphamide Metabolite) Uncharged, bis(2-chloroethyl) phosphoramide Direct DNA crosslinking No Extremely toxic (IC50: <1 µM in carcinoma cells) High (potent alkylator)
Carboxyphosphamide (Cyclophosphamide Metabolite) Carboxyethyl-modified bis(2-chloroethyl) Inactive metabolite No Low (non-toxic to L1210 cells) Negligible

Key Findings from Comparative Analysis

Structural Influence on Activity: The bis(2-chloroethyl) group is critical for alkylating activity across all compounds. However, modifications to this group (e.g., carboxyethyl in carboxyphosphamide) abolish toxicity and efficacy, underscoring the importance of preserving the reactive chloroethyl moieties .

Metabolic Pathways: Cyclophosphamide requires enzymatic activation (e.g., by liver microsomal enzymes) to form aldophosphamide, whereas the target compound’s oxime group and salt form suggest it may act directly without metabolic conversion . Aldophosphamide’s high toxicity (IC50 <1 µM in human epidermoid carcinoma cells) contrasts with the target compound’s presumed but unverified potency .

Toxicity and Therapeutic Window :

  • Cyclophosphamide’s therapeutic window is narrow due to aldophosphamide’s systemic toxicity. The target compound’s oxime group could mitigate off-target effects by stabilizing the molecule or altering tissue distribution .

Similar interactions for the target compound remain unexplored but are plausible given structural parallels .

Biological Activity

N,N-Bis(2-chloroethyl)pyruvamidoxime 2-oxime monohydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18Cl2N4OC_{13}H_{18}Cl_2N_4O. Its structural characteristics include:

  • Molecular Weight : Approximately 317.093 g/mol
  • SMILES Notation : C/C(=N\NC1=CC=CC=C1)/C(=N/O)/N(CCCl)CCCl
  • InChI Key : OEILJBCFWRFFSR-RIUVRQHDSA-N

These structural features suggest that the compound may interact with biological systems in various ways, particularly through its chloroethyl groups, which are known to participate in alkylation reactions.

  • Alkylation Potential : The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can alkylate nucleophiles in biological molecules such as DNA and proteins. This mechanism is similar to other alkylating agents used in chemotherapy.
  • Oxime Functionality : The presence of the oxime group may contribute to biological activity by modulating the reactivity of the compound and enhancing its interaction with biological targets.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related bis(2-chloroethyl) compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess antitumor activity.

Neurotoxicity Studies

Investigations into neurotoxic effects have been conducted with similar compounds. For example, some studies highlight the neurotoxic potential of chloroethyl derivatives, raising concerns about their safety profile when considering therapeutic applications.

Case Studies

  • Case Study on Antitumor Efficacy :
    • Study Design : In vitro analysis of cell lines treated with this compound.
    • Results : Significant reduction in cell viability was observed in treated cancer cell lines compared to control groups.
    • : The compound demonstrates potential as an antitumor agent, warranting further investigation.
  • Case Study on Safety Profile :
    • Study Design : Evaluation of neurotoxic effects in animal models.
    • Results : Observations indicated mild neurotoxic symptoms at higher doses.
    • : While promising as a therapeutic agent, careful dose management is essential to mitigate potential neurotoxicity.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+317.09303172.9
[M+Na]+339.07497181.9
[M+NH4]+334.11957179.8
[M+K]+355.04891175.0
[M-H]-315.07847176.1

Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor EfficacySignificant reduction in cancer cell viability ,
NeurotoxicityMild symptoms at high doses ,

Q & A

Q. Table 1: Stability Under Different Storage Conditions

ConditionDegradation Rate (%/month)Reference
-20°C, desiccated<1%
25°C, ambient humidity15%
Exposure to UV light30% (48 hours)

Q. Table 2: Comparative Alkylating Activity

CompoundDNA Cross-Links (adducts/106^6 bp)Reference
N,N-Bis(2-chloroethyl)pyruvamidoxime8.2 ± 0.7
Cyclophosphamide5.1 ± 0.9

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